molecular formula C13H18N2O2 B14736404 2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetohydrazide CAS No. 5454-89-7

2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetohydrazide

Katalognummer: B14736404
CAS-Nummer: 5454-89-7
Molekulargewicht: 234.29 g/mol
InChI-Schlüssel: COFHBMQTULHTRL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetohydrazide is a chemical compound with the molecular formula C13H17NO2 It is a derivative of naphthalene, characterized by the presence of a methoxy group and an acetohydrazide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetohydrazide typically involves the following steps:

    Starting Material: The synthesis begins with 7-methoxy-1,2,3,4-tetrahydronaphthalene.

    Acetylation: The starting material undergoes acetylation to form 2-(7-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetone.

    Hydrazide Formation: The acetone derivative is then reacted with hydrazine hydrate under reflux conditions to yield the desired acetohydrazide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce various alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetohydrazide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetohydrazide involves its interaction with specific molecular targets. The methoxy group and acetohydrazide moiety play crucial roles in its activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(7-Methoxy-1-naphthyl)ethylamine hydrochloride: Used in the synthesis of antidepressants.

    2-(7-Methoxynaphthalen-1-yl)acetamide: Utilized in the synthesis of melatonin analogs.

    MHTP (2-Methoxy-4-(7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl) phenol): Known for its anti-inflammatory activity.

Uniqueness

2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a methoxy group and an acetohydrazide moiety makes it a versatile compound for various applications.

Eigenschaften

CAS-Nummer

5454-89-7

Molekularformel

C13H18N2O2

Molekulargewicht

234.29 g/mol

IUPAC-Name

2-(7-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetohydrazide

InChI

InChI=1S/C13H18N2O2/c1-17-11-6-5-9-3-2-4-10(12(9)8-11)7-13(16)15-14/h5-6,8,10H,2-4,7,14H2,1H3,(H,15,16)

InChI-Schlüssel

COFHBMQTULHTRL-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=C(CCCC2CC(=O)NN)C=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.